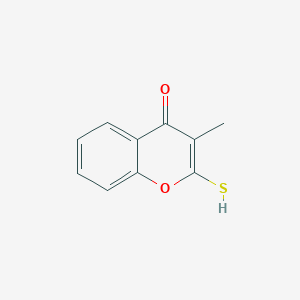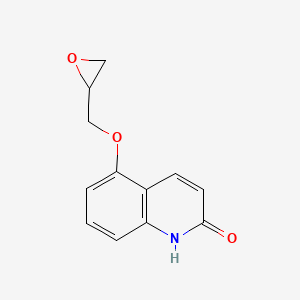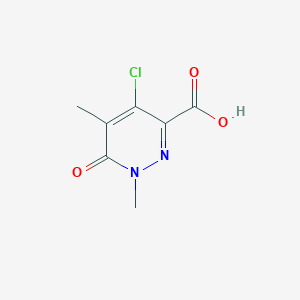
(2S)-2-Hydroxy-1-(piperazin-1-yl)propan-1-one; oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Hydroxy-1-(piperazin-1-yl)propan-1-one; oxalic acid is a chemical compound that features a piperazine ring, a hydroxy group, and an oxalate salt. Piperazine derivatives are known for their wide range of biological activities, including antiviral, antipsychotic, and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Hydroxy-1-(piperazin-1-yl)propan-1-one; oxalic acid typically involves the reaction of (S)-2-hydroxy-1-(piperazin-1-yl)propan-1-one with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. The process may involve the use of solvents such as ethanol or methanol and requires careful monitoring of temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures in place. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-Hydroxy-1-(piperazin-1-yl)propan-1-one; oxalic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the ketone yields the original hydroxy compound .
Applications De Recherche Scientifique
(2S)-2-Hydroxy-1-(piperazin-1-yl)propan-1-one; oxalic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the treatment of psychiatric disorders due to its piperazine moiety.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2S)-2-Hydroxy-1-(piperazin-1-yl)propan-1-one; oxalic acid involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can affect various signaling pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
4-(substituted)-piperazin-1-yl)cinnolines: Investigated for their antifungal and antitumor properties.
Uniqueness
(2S)-2-Hydroxy-1-(piperazin-1-yl)propan-1-one; oxalic acid is unique due to its specific combination of a hydroxy group and a piperazine ring, which imparts distinct chemical and biological properties. Its oxalate salt form enhances its solubility and stability, making it suitable for various applications .
Propriétés
Formule moléculaire |
C9H16N2O6 |
|---|---|
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
(2S)-2-hydroxy-1-piperazin-1-ylpropan-1-one;oxalic acid |
InChI |
InChI=1S/C7H14N2O2.C2H2O4/c1-6(10)7(11)9-4-2-8-3-5-9;3-1(4)2(5)6/h6,8,10H,2-5H2,1H3;(H,3,4)(H,5,6)/t6-;/m0./s1 |
Clé InChI |
ULIIMCIIMPWCFV-RGMNGODLSA-N |
SMILES isomérique |
C[C@@H](C(=O)N1CCNCC1)O.C(=O)(C(=O)O)O |
SMILES canonique |
CC(C(=O)N1CCNCC1)O.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[1-(5-bromopyridine-3-sulfonyl)-5-chloro-1H-indol-3-yl]propionic acid methyl ester](/img/structure/B8292256.png)



![3-Methyl-3,7,8,9-tetrahydro-pyrano[3,2-e]indole-1-carboxaldehyde](/img/structure/B8292309.png)






